molecular formula C14H12N2O3 B11955094 alpha-(5-Nitro-O-tolylimino)-O-cresol CAS No. 67912-41-8

alpha-(5-Nitro-O-tolylimino)-O-cresol

Cat. No.: B11955094
CAS No.: 67912-41-8
M. Wt: 256.26 g/mol
InChI Key: JYUYXVCTSZXVHJ-UHFFFAOYSA-N
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Description

Alpha-(5-Nitro-O-tolylimino)-O-cresol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group and a tolylimino group attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(5-Nitro-O-tolylimino)-O-cresol typically involves the nitration of O-cresol followed by the introduction of the tolylimino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a reaction with an appropriate amine to introduce the tolylimino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-(5-Nitro-O-tolylimino)-O-cresol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Alpha-(5-Nitro-O-tolylimino)-O-cresol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(5-Nitro-O-tolylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tolylimino group can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Alpha-(5-Nitro-O-tolylimino)-O-cresol can be compared with other similar compounds such as:

    2-Methyl-5-nitroaniline: Similar in structure but lacks the tolylimino group.

    N-(o-tolyl)acetimidamide: Contains a tolylimino group but differs in the rest of the structure.

    N-(o-tolyl)cyanoformamide: Similar aromatic structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

67912-41-8

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O3/c1-10-6-7-12(16(18)19)8-13(10)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

JYUYXVCTSZXVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CC=C2O

Origin of Product

United States

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